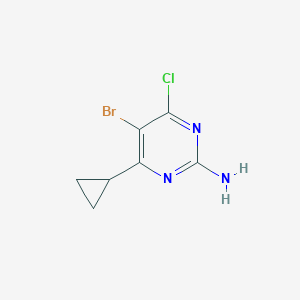
3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine is a useful research compound. Its molecular formula is C16H17FN2 and its molecular weight is 256.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie ist der Pyrrolidinring dieser Verbindung ein häufiges Merkmal in bioaktiven Molekülen und trägt oft zur Stereochemie des Moleküls bei und verstärkt die dreidimensionale Abdeckung . Dieses strukturelle Merkmal kann genutzt werden, um neue Medikamente mit spezifischer Zielselektivität zu entwickeln. Beispielsweise kann das Vorhandensein des Fluoratoms die pharmakokinetischen Eigenschaften von Medikamentenkandidaten beeinflussen, was möglicherweise zu Verbindungen mit verbesserten Wirksamkeitsprofilen und Sicherheitsprofilen führt.
Neurowissenschaften
Das Pyrrolidin-Gerüst, insbesondere wenn es fluoriert ist, ist in der Neurowissenschaftlichen Forschung von Interesse. Es kann verwendet werden, um Verbindungen zu synthetisieren, die auf Ziele im zentralen Nervensystem wirken können. Die elektronenziehende Wirkung des Fluoratoms kann die Aktivität der Verbindung modulieren, was möglicherweise zu neuen Behandlungen für neurologische Erkrankungen führt .
Biochemie
In der Biochemie kann 3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridin als Baustein für die Synthese verschiedener Biomoleküle dienen. Seine Struktur ermöglicht Wechselwirkungen mit biologischen Makromolekülen, die für das Verständnis von Enzymmmechanismen oder bei der Entwicklung von biochemischen Sonden von entscheidender Bedeutung sein können .
Medizinische Chemie
Die Vielseitigkeit der Verbindung in der medizinischen Chemie beruht auf der Fähigkeit des Pyrrolidinrings, aufgrund seiner sp3-Hybridisierung den Pharmakophorraum effizient zu erforschen. Diese Eigenschaft ist vorteilhaft für die Entwicklung neuer Verbindungen mit unterschiedlichen biologischen Profilen, was zur Entdeckung neuer Therapeutika führen kann .
Organische Synthese
In der organischen Synthese kann die Verbindung verwendet werden, um Fluor in andere Moleküle einzubringen. Fluorierte Verbindungen haben einzigartige physikalische, chemische und biologische Eigenschaften, die bei der Entwicklung von Pharmazeutika und Agrochemikalien von großem Wert sind . Das Vorhandensein sowohl eines Pyridin- als auch eines Pyrrolidinrings bietet mehrere reaktive Stellen für Transformationen.
Chemieingenieurwesen
Aus chemietechnischer Sicht könnte This compound in Prozessoptimierungsstudien verwendet werden. Seine Eigenschaften könnten die Reaktionskinetik und -mechanismen beeinflussen, die entscheidende Faktoren bei der Auslegung und Skalierung chemischer Prozesse sind.
Eigenschaften
IUPAC Name |
3-(1-benzyl-3-fluoropyrrolidin-3-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2/c17-16(15-7-4-9-18-11-15)8-10-19(13-16)12-14-5-2-1-3-6-14/h1-7,9,11H,8,10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYSHXRPINNQCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C2=CN=CC=C2)F)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492014.png)


![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)










